2-(3,4-Dimethylphenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide is an organic compound belonging to the class of benzothiazole derivatives. Benzothiazole derivatives have garnered significant interest in scientific research due to their diverse biological activities and wide range of potential therapeutic applications. [] Specifically, 2-(3,4-dimethylphenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide has demonstrated potential as an actoprotector, a substance that enhances physical performance. []
The synthesis of 2-(3,4-dimethylphenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide can be achieved through a multi-step process. The first step involves the preparation of 6-ethoxy-1,3-benzothiazol-2-amine. This can be accomplished by reacting 4-ethoxyaniline with potassium thiocyanate. [] The resulting 6-ethoxy-1,3-benzothiazol-2-amine is then reacted with 2-(3,4-dimethylphenyl)acetyl chloride to yield the final product, 2-(3,4-dimethylphenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide. []
While specific data on the molecular structure of 2-(3,4-dimethylphenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide is limited in the provided papers, we can infer key features based on its chemical structure and related compounds. The molecule features a benzothiazole ring system connected to an acetamide group through a nitrogen atom. A 3,4-dimethylphenyl substituent is attached to the carbonyl carbon of the acetamide group. An ethoxy group is present at the 6-position of the benzothiazole ring. [] The presence of these functional groups contributes to the unique physicochemical properties and biological activities of the compound.
One significant application of 2-(3,4-dimethylphenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide identified in the provided literature is its potential as an actoprotector. In animal studies using mice, this compound demonstrated a notable ability to enhance physical performance in both treadmill and swimming tests. [] Notably, 2-(3,4-dimethylphenyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide exhibited comparable or even superior efficacy compared to established actoprotectors like metaproate and ladasten, while being administered at significantly lower doses. [] This finding highlights its promising potential for developing novel drugs aimed at enhancing physical performance.
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: